2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic small molecule featuring a 2,3-dihydropyridazin-3-one core substituted with a 4-fluorophenyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a sulfonyl group linked to a 3,5-dimethyl-1H-pyrazol-4-yl group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or enzyme modulators, where the dihydropyridazinone core may act as a hydrogen-bond acceptor, and the fluorophenyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3S/c1-14-21(15(2)24-23-14)31(29,30)26-11-9-16(10-12-26)13-27-20(28)8-7-19(25-27)17-3-5-18(22)6-4-17/h3-8,16H,9-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFHSEPMRQAGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a novel pyridazinone derivative with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, pharmacodynamics, and therapeutic potential based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of approximately 414.51 g/mol. The compound features a piperidine moiety linked to a sulfonyl group and a dihydropyridazinone structure, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O3S |
| Molecular Weight | 414.51 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors like piperidine derivatives and pyrazole sulfonamides. The synthetic route includes:
- Formation of the pyrazole ring.
- Sulfonation of the pyrazole derivative.
- Alkylation with piperidine.
- Cyclization to form the dihydropyridazinone structure.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. In one study, a related compound demonstrated an inhibition zone of 15 mm against E. coli at a concentration of 100 µg/mL .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. A related study reported IC50 values in the low micromolar range for similar compounds .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antibacterial Activity
In a study involving synthesized piperidine derivatives, several compounds were screened for antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound exhibited moderate to strong activity with MIC values ranging from 32 to 64 µg/mL .
Case Study 2: Enzyme Inhibition
A series of pyrazole derivatives were tested for AChE inhibition using standard protocols. The most active compounds showed IC50 values as low as 0.5 µM, indicating strong inhibitory potential compared to established drugs .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the pyrazole and piperidine structures exhibit significant antimicrobial properties. For example, compounds containing similar moieties have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds work by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Studies have shown that related pyrazole derivatives can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The presence of the sulfonamide group may enhance these effects by increasing solubility and bioavailability in biological systems .
Neurological Applications
The piperidine component is known for its neuroactive properties. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may function by modulating neurotransmitter systems or providing neuroprotective effects against oxidative stress .
Pesticidal Activity
The compound's structural features make it a candidate for development as an agrochemical. Research on similar compounds has highlighted their effectiveness as insecticides or fungicides. The sulfonamide group can enhance the compound's ability to penetrate biological membranes of pests, leading to increased efficacy in pest control formulations .
Development of Novel Materials
The unique chemical structure allows for the potential development of new materials with specific properties. For example, compounds with similar frameworks have been utilized in creating polymers with enhanced mechanical properties or thermal stability. This application is particularly relevant in industries requiring durable materials for construction or manufacturing .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Core Heterocycles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
